molecular formula C8H7BrO B3155479 2-Bromo-4-ethenylphenol CAS No. 80122-46-9

2-Bromo-4-ethenylphenol

Cat. No.: B3155479
CAS No.: 80122-46-9
M. Wt: 199.04 g/mol
InChI Key: RWFOTFFQFWERLD-UHFFFAOYSA-N
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Description

2-Bromo-4-ethenylphenol is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an ethenyl group attached to a benzene ring. This compound is a derivative of phenol, where the bromine atom is positioned at the second carbon, and the ethenyl group is at the fourth carbon of the benzene ring. The molecular formula of this compound is C8H7BrO .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethenylphenol typically involves the bromination of 4-ethenylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction parameters precisely. The bromination reaction is monitored to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in acetic acid.

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

    Oxidation: Sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate).

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethenylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-methylphenol
  • 2-Bromo-4-chlorophenol
  • 2-Bromo-4-ethylphenol

Comparison: 2-Bromo-4-ethenylphenol is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its methyl, chloro, and ethyl analogs. The ethenyl group allows for additional reactions such as polymerization and cross-linking, making it valuable in material science .

Properties

IUPAC Name

2-bromo-4-ethenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFOTFFQFWERLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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